1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazine ring: This can be done through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the ethenylphenylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, pyrazine derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Medicinal chemistry applications may include the development of new drugs or therapeutic agents. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione would depend on its specific biological activity. Generally, pyrazine derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-(4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Uniqueness
The uniqueness of 1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro, methoxy, and ethenylphenylmethyl groups can influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-14-4-6-15(7-5-14)13-22-10-11-23(20(25)19(22)24)16-8-9-18(26-2)17(21)12-16/h3-12H,1,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNCALCBVGXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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